(D-Ala2)-GRF (1-29) amide (human)
Übersicht
Beschreibung
“(D-Ala2)-GRF (1-29) amide (human)” is a variant of the Growth Hormone Releasing Factor (GHRF), which is an amino acid peptide that induces the release of growth hormone . The empirical formula is C149H246N44O42S1 and the molecular weight is 3357.88 .
Synthesis Analysis
The synthesis of this compound involves the modification of the human growth hormone-releasing hormone (1-30)-amide . All analogues have been modified in position 27 with Nle and with Gaba in position 30. Additional D-amino-acids have been inserted in the GHRH(1-30)-NH2 sequence .
Molecular Structure Analysis
The amino acid sequence of this compound is Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 .
Physical And Chemical Properties Analysis
The compound is lyophilized, and it should be protected from light. It should be stored at a temperature of -20°C .
Wissenschaftliche Forschungsanwendungen
Biochemical Interactions and Therapeutic Potentials
"(D-Ala2)-GRF (1-29) amide (human)" is involved in several biochemical pathways and has therapeutic implications in different medical conditions. For instance, DPP-4 inhibitors, which include peptides and peptidomimetics, are significant in the treatment of type 2 diabetes mellitus by increasing insulin production and release. This class of drugs, due to their interaction with enzymes like DPP-4, which catalyzes the hydrolysis of the amide bond in peptides, highlights the relevance of understanding peptides similar to "(D-Ala2)-GRF (1-29) amide (human)" in developing diabetes treatments (Costante et al., 2015).
Role in Metabolism and Nutritional Science
The study of essential fatty acids and their metabolism, including the conversion of ALA to EPA and DHA, underscores the importance of understanding the biochemical pathways involving amide bonds and peptides. This knowledge is crucial for nutritional science and the development of dietary supplements that support cardiovascular health and cognitive functions (Baker et al., 2016).
Advances in Peptide Synthesis
Research on amide bond formation through amine capture strategies provides insights into peptide synthesis, which is essential for developing therapeutic peptides and understanding the structure and function of peptides like "(D-Ala2)-GRF (1-29) amide (human)" (Kemp, 1981).
Implications in Neurological and Metabolic Disorders
The study of fatty acid amide hydrolase (FAAH) and its role in the inactivation of signaling lipids such as anandamide has implications for treating pain, anxiety, and other CNS disorders. Understanding the enzymatic activities that regulate the signaling pathways involving peptides and amides like "(D-Ala2)-GRF (1-29) amide (human)" is crucial for developing new therapeutic agents (Ahn, Johnson, & Cravatt, 2009).
Enzymatic Functions and Industrial Applications
Alanine dehydrogenase (AlaDH) and its role in the conversion of L-alanine to pyruvate highlight the significance of enzymes in metabolism and their industrial applications. This research area can provide insights into the utilization of peptides and amides for biotechnological applications, including those related to "(D-Ala2)-GRF (1-29) amide (human)" (Dave & Kadeppagari, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (D-Ala2)-GRF (1-29) amide (human) is the Growth Hormone Releasing Hormone Receptor (GHRH-R) . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of growth hormone release .
Mode of Action
(D-Ala2)-GRF (1-29) amide (human) is an amino acid peptide that interacts with its target, the GHRH-R, to induce the release of growth hormone . This interaction triggers a cascade of intracellular events that ultimately lead to the release of growth hormone from the pituitary gland .
Biochemical Pathways
Upon binding to the GHRH-R, (D-Ala2)-GRF (1-29) amide (human) activates the receptor, leading to the activation of adenylate cyclase. This results in an increase in cyclic AMP (cAMP) levels within the cell. The elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various proteins, leading to the release of growth hormone .
Result of Action
The primary result of the action of (D-Ala2)-GRF (1-29) amide (human) is the release of growth hormone. Growth hormone has numerous effects in the body, including stimulating growth and cell reproduction, regulating metabolism, and influencing body composition .
Action Environment
The action, efficacy, and stability of (D-Ala2)-GRF (1-29) amide (human) can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and storage conditions
Biochemische Analyse
Biochemical Properties
(D-Ala2)-GRF (1-29) amide (human) interacts with the GPCR receptor GHRH-R, triggering the release of growth hormone . The nature of this interaction is a typical ligand-receptor binding, where (D-Ala2)-GRF (1-29) amide (human) acts as the ligand .
Cellular Effects
In terms of cellular effects, (D-Ala2)-GRF (1-29) amide (human) influences cell function by stimulating the production of growth hormone . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (D-Ala2)-GRF (1-29) amide (human) involves its binding to the GPCR receptor GHRH-R . This binding activates the receptor, leading to the release of growth hormone
Metabolic Pathways
(D-Ala2)-GRF (1-29) amide (human) is involved in the growth hormone regulatory metabolic pathway
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79+,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPRVFKDLAUQJ-PQYDEOGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H246N44O42S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.